
Isocorynoxeine
Overview
Description
Isocorynoxeine (C₂₂H₂₆N₂O₄) is a major tetracyclic oxindole alkaloid derived from Uncaria species, notably Uncaria rhynchophylla (Gouteng) . It exhibits diverse pharmacological activities, including antihypertensive, vasodilatory, and neuroprotective effects. Structurally, it features a spirooxindole skeleton with a 3S,7S configuration, distinguishing it from stereoisomers like corynoxeine . Its neuroprotective role against glutamate-induced HT22 cell death has been validated, though its metabolites (e.g., M-3, M-6) show reduced activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocorynoxeine involves several steps, starting from the extraction of the plant material. The primary method includes the use of chromatographic techniques to isolate the compound from the plant extract. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature .
Industrial Production Methods: Industrial production of 7-Isocorynoxeine is still in its nascent stages. The primary method involves large-scale extraction from Uncaria rhynchophylla using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Isocorynoxeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of 7-Isocorynoxeine, which exhibit different pharmacological activities .
Scientific Research Applications
Neuroprotective Effects
Isocorynoxeine has been extensively studied for its neuroprotective properties, particularly in the context of ischemic conditions. Research indicates that this compound exhibits significant neuroprotective effects against glutamate-induced cell death in HT22 cells, a model for neuronal injury. The compound's metabolites also contribute to this protective effect, although some metabolites show weaker activity compared to the parent compound .
Table 1: Neuroprotective Activity of this compound and Its Metabolites
Compound | Neuroprotective Activity | Notes |
---|---|---|
This compound | High | Effective against glutamate toxicity |
M-3 | Low | Weak neuroprotective activity |
M-6 | Low | Weak neuroprotective activity |
M-7 | Low | Weak neuroprotective activity |
M-10 | Low | Weak neuroprotective activity |
Vasodilatory Effects
This compound has demonstrated endothelium-independent vasodilatory effects, making it a candidate for treating cardiovascular conditions. In studies involving isolated rat aortic rings, this compound induced relaxation, suggesting its potential as a therapeutic agent for hypertension and related vascular disorders . The underlying mechanisms involve modulation of calcium channels and nitric oxide pathways.
Table 2: Vasodilatory Effects of this compound
Study Reference | Methodology | Findings |
---|---|---|
Isolated rat aorta | Induced significant vasodilation | |
UPLC-MS analysis | Confirmed pharmacokinetics in plasma |
Antihypertensive Applications
The antihypertensive properties of this compound have been linked to its ability to lower blood pressure through vasodilation and modulation of vascular resistance. Clinical applications are noted in traditional medicine practices in China and Japan, where formulations containing Uncaria are used for managing hypertension and stroke .
Table 3: Antihypertensive Effects of this compound
Study Reference | Population Studied | Outcome |
---|---|---|
Rats | Significant reduction in blood pressure | |
Human subjects (clinical use) | Observed efficacy in hypertensive patients |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application. Studies indicate that this compound undergoes extensive metabolism primarily in the liver, with cytochrome P450 enzymes playing a significant role in its biotransformation . Key metabolites such as 18.19-dehydrocorynoxinic acid and 5-oxoisocorynoxeinic acid have been identified as predominant forms in circulation.
Table 4: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Major Metabolites | 18.19-dehydrocorynoxinic acid |
5-oxoisocorynoxeinic acid | |
Metabolic Enzymes | CYP2C19, CYP3A4, CYP2D6 |
Mechanism of Action
The mechanism of action of 7-Isocorynoxeine involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This inhibition leads to a decrease in the receptor-mediated current response, which is associated with its sedative and neuroprotective effects . Additionally, 7-Isocorynoxeine inhibits L-type calcium channels, leading to vasodilation and antihypertensive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isocorynoxeine belongs to the corynanthe-type alkaloid family, which includes corynoxeine, rhynchophylline, isorhynchophylline, hirsuteine, and hirsutine. These compounds share a tetracyclic framework but differ in substituents and stereochemistry.
Table 1: Structural Comparison of Key Uncaria Alkaloids
Compound | Core Structure | Key Functional Groups | Stereochemistry |
---|---|---|---|
This compound | Spirooxindole | Methoxy, ester, oxindole | 3S,7S |
Corynoxeine | Spirooxindole | Methoxy, ester, oxindole | 3R,7R |
Rhynchophylline | Oxindole | Ethylidene, methoxy | 7R,20α |
Isorhynchophylline | Oxindole | Ethylidene, methoxy | 7S,20α |
Hirsuteine | Corynanthe | Ethyl, methoxy | 3R,20β |
Structural Insights :
- Stereochemistry: this compound and corynoxeine are epimers at C-3 and C-7, influencing their interaction with biological targets. For instance, this compound’s 3S configuration correlates with its neuroprotective effects, while corynoxeine’s 3R form lacks anticholinesterase activity .
- Biosynthesis: A cytochrome P450 enzyme (3eCIS) catalyzes the formation of both this compound (3S,7S) and 3-epi-corynoxeine (3R,7R), highlighting their shared biosynthetic origin .
Pharmacological Differences
Table 2: Pharmacological Activities of Uncaria Alkaloids
Compound | Neuroprotection (HT22 Cells) | Anticholinesterase Activity | Vasodilation |
---|---|---|---|
This compound | Significant (IC₅₀: 72.4 μM) | Inactive | Endothelium-independent |
Corynoxeine | Weak | Inactive | Not reported |
Rhynchophylline | Moderate | Inactive | Calcium channel block |
Isorhynchophylline | Moderate | Inactive | Calcium channel block |
Hirsuteine | Not studied | Active (AChE/BChE) | Not reported |
Key Findings :
- Neuroprotection: this compound shows superior efficacy in protecting HT22 cells from glutamate toxicity compared to corynoxeine, likely due to its hydroxylation and glucuronidation metabolites .
- Anticholinesterase Activity: Hirsuteine and hirsutine inhibit acetylcholinesterase (AChE), whereas this compound and corynoxeine lack this activity .
Metabolic Pathways and Disposition
This compound undergoes extensive metabolism in rats, yielding 12 metabolites via:
Hydroxylation : At C-10, C-11, and C-21 positions.
Oxidation: Formation of 5-oxoisocorynoxeinic acid.
Conjugation: Glucuronidation (e.g., M-6: 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide) .
In contrast, corynoxeine’s metabolism remains less characterized, though shared pathways (e.g., N-oxidation) are inferred .
Analytical and Quantitative Comparisons
Table 3: Content in Uncaria rhynchophylla (μg/g)
Compound | Control (M1) | M2 Soil Treatment | Increase (%) |
---|---|---|---|
This compound | 12.3 | 19.7 | 60.25 |
Corynoxeine | 8.5 | 12.1 | 42.53 |
Isorhynchophylline | 10.2 | 12.7 | 24.95 |
Analytical Methods :
Biological Activity
Isocorynoxeine is an alkaloid derived from various plant species, particularly those belonging to the family of Uncaria. This compound has garnered attention in pharmacological research due to its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound through a review of relevant studies, case reports, and experimental findings.
Chemical Structure and Properties
This compound is chemically classified as a tetracyclic oxindole alkaloid. Its structure can be represented as follows:
This compound exhibits a complex arrangement that contributes to its interaction with various biological targets.
Biological Activities
1. Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of this compound. For instance, a study published in PubMed Central reported that this compound showed significant neuroprotective activity in HT22 cell assays. The compound was found to reduce oxidative stress and improve cell viability in neuronal cells exposed to toxic agents .
2. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For example, studies have shown that this compound reduces levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It was noted to inhibit cell proliferation effectively and induce cell cycle arrest in the G0/G1 phase .
Table 1: Summary of Biological Activities of this compound
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : this compound acts as a free radical scavenger, thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : The compound influences various signaling pathways, including NF-κB and MAPK pathways, which are critical in inflammation and cancer progression.
- Interaction with Receptors : Research indicates that this compound may activate nuclear receptors such as PXR (Pregnane X Receptor), which plays a role in drug metabolism and detoxification processes .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of isocorynoxeine's interaction with 5-HT2A receptors, and what experimental methods are used to validate this?
this compound inhibits 5-HT2A receptor-mediated currents in a dose-dependent manner (IC50 = 72.4 µM), as demonstrated via electrophysiological assays in transfected cell lines. Methodologies include patch-clamp techniques to measure ion channel activity and competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]ketanserin) .
Q. How does this compound exhibit neuroprotective effects in preclinical models?
this compound protects against glutamate-induced HT22 cell death at maximum concentrations (e.g., 100 µM), likely via antioxidant pathways and modulation of apoptotic markers (e.g., Bcl-2/Bax ratio). Experimental designs involve in vitro neuronal injury models and Western blotting for protein expression analysis .
Q. What pharmacokinetic parameters characterize this compound in rodent models?
After intraperitoneal administration (15 mg/kg) in rats, this compound shows a plasma half-life (t1/2) of 4.9 ± 2.1 h, with a linear dynamic range of 1–2000 ng/mL quantified via UPLC–MS/MS. Key validation parameters include intra-day precision (<12% RSD) and recovery rates >78.9% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective efficacy of this compound across different studies?
Discrepancies may arise from variations in experimental models (e.g., glutamate-induced HT22 cells vs. ischemia-induced damage) or concentration-dependent effects. Systematic reviews should compare dose-response curves, control for cell viability assays (e.g., MTT vs. LDH), and validate findings across multiple models .
Q. What methodologies are employed to identify and characterize this compound metabolites in vivo?
Metabolites (e.g., 11-hydroxythis compound, 5-oxoisocorynoxeinic acid) are isolated from rat urine using solvent extraction, HPLC, and LC-MS. Structural elucidation relies on UV, MS, <sup>1</sup>H NMR, and CD spectroscopy. Neuroprotective activity of metabolites is assessed via HT22 cell assays, revealing reduced efficacy compared to the parent compound .
Q. How do bioinformatics tools like Cytoscape aid in understanding this compound's multi-target effects on cardiovascular and neurological systems?
Network pharmacology approaches integrate protein-protein interaction databases (e.g., STRING) with gene expression data to map this compound's targets (e.g., 5-HT2A, NMDA receptors) and pathways (e.g., oxidative stress, calcium signaling). Plugins for pathway enrichment analysis highlight synergies between its antihypertensive and neuroprotective roles .
Q. What experimental strategies address the low bioavailability of this compound in pharmacokinetic studies?
Nanoformulation or co-administration with absorption enhancers (e.g., cyclodextrins) can improve bioavailability. Pharmacokinetic studies should include tissue distribution analyses (e.g., brain-to-plasma ratio) and metabolite profiling to assess first-pass metabolism .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting inhibition rates of this compound in 5-HT2A receptor assays at varying concentrations?
Inconsistencies in inhibition rates (e.g., 21.77% at 500 µM vs. negligible activity at lower doses) suggest non-linear kinetics or allosteric modulation. Dose-response experiments with extended concentration ranges (e.g., 1–1000 µM) and Schild regression analysis can clarify binding mechanisms .
Q. What statistical approaches validate the reproducibility of this compound's neuroprotective effects in HT22 cell assays?
Use multivariate ANOVA to account for variables like cell passage number, glutamate exposure duration, and solvent controls. Replicate experiments across independent labs and report effect sizes (e.g., Cohen’s d) to quantify robustness .
Q. Methodological Best Practices
Q. How to design a rigorous research proposal for studying this compound's therapeutic potential in Alzheimer's disease?
Include (1) hypothesis-driven aims (e.g., "Does this compound reduce Aβ aggregation?"), (2) translational models (e.g., APP/PS1 transgenic mice), and (3) endpoints like Morris water maze performance and amyloid plaque quantification. Reference systematic reviews on alkaloid neuroprotection to justify novelty .
Properties
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-VKCGGMIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317164 | |
Record name | Isocorynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51014-29-0 | |
Record name | Isocorynoxeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocorynoxeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocorynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYNOXEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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